B1575082 lymphocyte antigen 6 complex locus K (114-133)

lymphocyte antigen 6 complex locus K (114-133)

カタログ番号 B1575082
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

lymphocyte antigen 6 complex locus K

科学的研究の応用

Role in Cancer

LY6K, a member of the lymphocyte antigen-6/urokinase-type plasminogen activator receptor superfamily, is emerging as a significant biomarker in various cancers. It has been shown to be highly expressed in a range of tumor cells, driving tumorigenesis and progression. This expression is often negatively correlated with patient prognosis. Research has indicated that LY6K can stimulate the body's immune response, suggesting its potential as a target for tumor immunotherapy. Studies have also explored the use of LY6K-related vaccines in clinical trials, indicating its potential in cancer treatment (Guo et al., 2021).

Interaction with miRNAs in Lung Cancer

LY6K's interaction with microRNAs, specifically miRNA-500a-3p, has been studied in the context of non-small cell lung cancer (NSCLC). miRNA-500a-3p, by targeting LY6K, suppresses cell proliferation, invasion, and metastasis formation in NSCLC. This suggests that miRNA-500a-3p acts as a tumor suppressor partially via the down-regulation of LY6K expression, making it a potential therapeutic target for NSCLC intervention (Liao et al., 2018).

LY6K in Glioblastoma

Elevated expression of LY6K is correlated with poor prognosis in glioblastoma. It promotes tumorigenicity in glioblastoma cells both in vitro and in vivo by enhancing ERK1/2 signaling. This enhancement is mediated through LY6K's interaction with caveolin-1. Additionally, LY6K's association with the cell membrane is crucial for its tumorigenic functions (Sastry et al., 2020).

LY6K as a Serologic Biomarker

LY6K has been identified as a serologic biomarker for lung and esophageal carcinomas. It is specifically expressed in testis and transactivated in a majority of non-small cell lung carcinomas and esophageal squamous cell carcinomas. LY6K overexpression is associated with poor prognosis in patients with these cancers. Furthermore, the detection of serum LY6K can aid in the diagnosis of these cancers, suggesting its utility as a diagnostic biomarker (Ishikawa et al., 2007).

特性

配列

KCCKIRYCNLEGPPINSSVF

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

lymphocyte antigen 6 complex locus K (114-133)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。